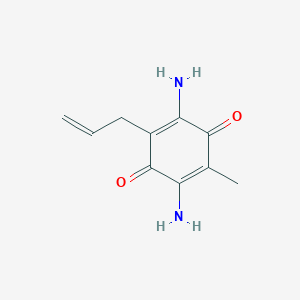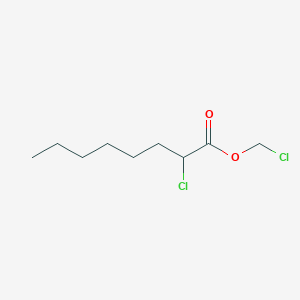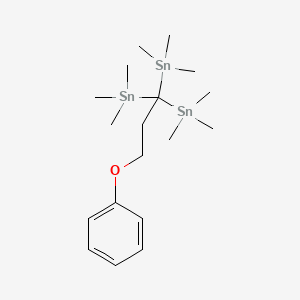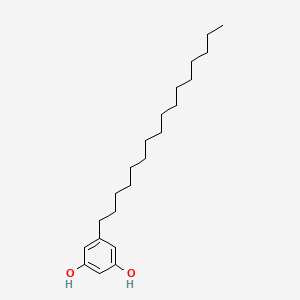
1,3-Benzenediol, 5-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 5-hexadecyl-, also known as 5-hexadecylresorcinol, is a phenolic compound with the chemical formula C22H38O2. It is a derivative of resorcinol, where a hexadecyl group is attached to the benzene ring. This compound is part of the resorcinol family, which is known for its various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenediol, 5-hexadecyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1,3-Benzenediol, 5-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzenediol, 5-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 5-hexadecyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating skin disorders due to its keratolytic activity.
Industry: Used in the formulation of various cosmetic and pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 5-hexadecyl- involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. The compound can also interfere with lipid membranes due to its hydrophobic hexadecyl chain, altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Resorcinol (1,3-Benzenediol): The parent compound, known for its antiseptic and disinfectant properties.
Hydroquinone (1,4-Benzenediol): Used in skin lightening treatments.
Catechol (1,2-Benzenediol): Known for its role in the synthesis of various pharmaceuticals.
Uniqueness: 1,3-Benzenediol, 5-hexadecyl- is unique due to the presence of the long hydrophobic hexadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its parent compound, resorcinol, and other similar compounds, influencing its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
84765-48-0 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
5-hexadecylbenzene-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20/h17-19,23-24H,2-16H2,1H3 |
Clave InChI |
FYXJKENJKALVIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


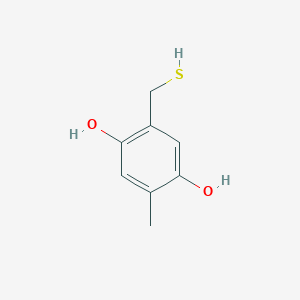
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)


![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
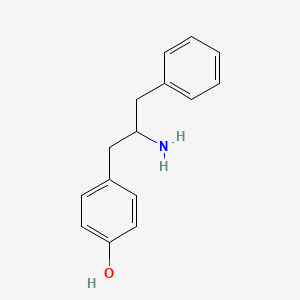
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
